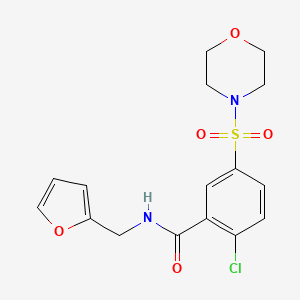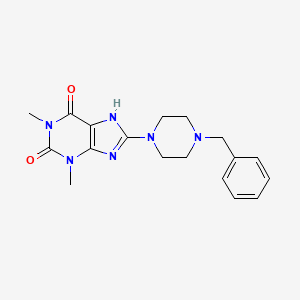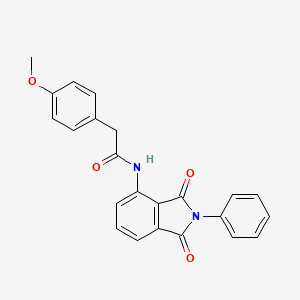![molecular formula C26H14N4O4 B3456381 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)](/img/structure/B3456381.png)
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)
Übersicht
Beschreibung
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione), also known as BPP-8, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. BPP-8 is a member of the pyrrolopyridine family of compounds and is a potent inhibitor of protein-protein interactions.
Wirkmechanismus
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) exerts its effects by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the formation of protein complexes. This disruption can lead to the inhibition of various cellular processes, including cell growth, proliferation, and viral replication.
Biochemical and Physiological Effects
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to induce apoptosis, or programmed cell death, by disrupting the c-Myc/Max complex. In HIV-infected cells, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to inhibit viral replication by disrupting the interactions between viral proteins and host cell proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) in lab experiments is its specificity for protein-protein interactions, which allows for the selective inhibition of specific cellular processes. However, one limitation of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione). One area of interest is the development of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) analogs with improved solubility and bioavailability for use in therapeutic applications. Another area of interest is the investigation of the effects of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) on other protein-protein interactions involved in various cellular processes. Additionally, the use of 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) in combination with other therapeutic agents for the treatment of various diseases warrants further investigation.
Wissenschaftliche Forschungsanwendungen
6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been extensively studied for its potential applications in various scientific fields. In biochemistry, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to inhibit the interaction between the transcription factor c-Myc and its partner protein Max, which is involved in the regulation of cell growth and proliferation. This inhibition has been shown to lead to the inhibition of cancer cell growth in vitro and in vivo.
In pharmacology, 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been investigated for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. 6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione) has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the protein-protein interactions involved in the viral life cycle.
Eigenschaften
IUPAC Name |
6-[4-[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl]phenyl]pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O4/c31-23-19-3-1-13-27-21(19)25(33)29(23)17-9-5-15(6-10-17)16-7-11-18(12-8-16)30-24(32)20-4-2-14-28-22(20)26(30)34/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDABMIADAWZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)N=CC=C6)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)
![ethyl 4-{[6-(cyclohexylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}benzoate](/img/structure/B3456326.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B3456334.png)
![ethyl 2-[(1-piperidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3456340.png)

![N-(3-chlorophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3456346.png)

![5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B3456369.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3456382.png)
![2,2'-[(methylimino)di-3,1-propanediyl]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3456388.png)

![N-(4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-(2-thienyl)acetamide](/img/structure/B3456403.png)
